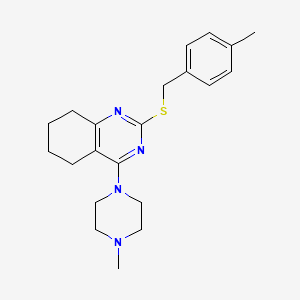

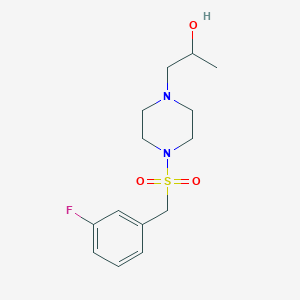

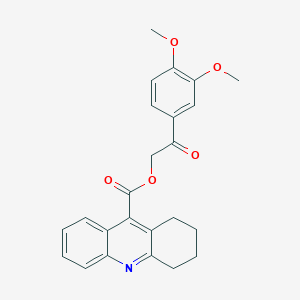

4-甲基苄基 4-(4-甲基哌嗪基)-5,6,7,8-四氢-2-喹唑啉基硫化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinazoline derivatives has been a subject of interest due to their pharmacological properties. In the first paper, a sulfonamide substituted analogue with high affinity for the histamine H4 receptor (H4R) was developed. This compound was synthesized as part of a hit optimization process for quinazoline containing H4R ligands. The introduction of various sulfonamide substituents allowed for the optimization of H4R affinity, leading to compounds with excellent affinity and inverse agonist behavior at the human H4R . The second paper reports an efficient synthesis route for a novel quinazoline derivative with antibacterial properties. The compound was prepared through a sulfur arylation reaction and tested against bacterial strains .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is crucial for their biological activity. In the second paper, the synthesized quinazoline derivative was analyzed using Raman spectroscopy, and its crystal structure was determined. The compound crystallized in the monoclinic system with specific unit cell parameters. The structure was resolved and refined, with non-hydrogen atoms refined anisotropically and hydrogen atoms placed theoretically .

Chemical Reactions Analysis

Quinazoline derivatives undergo various chemical reactions that are essential for their biological activity. The first paper describes the use of pharmacophore modeling to identify a distinct H4R binding pocket, which was probed by the synthesized sulfonamide analogues. These analogues were part of a QSAR equation that described their interaction with previously published quinazoline compounds . The third paper discusses the synthesis of substituted 2-sulfinylimidazoles as potential inhibitors of gastric H+/K+-ATPase. The structure-activity relationships indicate that specific substitutions on the imidazole moiety are crucial for biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. The second paper provides detailed information on the empirical formula, crystal system, space group, unit cell parameters, and volume of the synthesized quinazoline derivative. The Hirshfeld surface and fingerprint plots, along with the electrostatic potential surface (ESP), were derived using density functional theory, providing insights into the intermolecular interactions and electronic properties of the compound .

Case Studies and Applications

The first paper presents a case study where a potent quinazoline sulfonamide derivative demonstrated anti-inflammatory activity in an animal model of acute inflammation, suggesting potential therapeutic applications . The third paper identifies a novel class of gastric H+/K+-ATPase inhibitors, with one compound selected for further development as a potential clinical candidate, indicating its promise in treating acid-related disorders .

科学研究应用

血清素受体拮抗作用

- 与查询化学品相似的化合物,特别是四氢-4(3H)-喹唑啉酮,已因其作为血清素 5-HT2A 受体拮抗剂的作用而被研究。这些化合物在结合测定和功能测试中显示出潜力,表明它们在影响血清素相关通路中的作用 (Claudi 等人,1997)。

癌细胞中的细胞抑制活性

- 一种与查询化合物在结构上相关的喹唑啉酮类吲哚衍生物,在人癌细胞中表现出细胞抑制(而非细胞毒性)作用。这表明此类化合物在癌症治疗中的潜力,特别是在抑制细胞分裂而不诱导细胞死亡方面 (Eamvijarn 等人,2012)。

抗结核活性

- 已经发现了结核分枝杆菌的新型抑制剂,包括与 4-甲基苄基 4-(4-甲基哌嗪基)-5,6,7,8-四氢-2-喹唑啉基硫化物相似的化合物。这些化合物表现出高效性和低毒性,表明它们在结核病治疗中的潜力 (Asquith 等人,2019)。

抗菌特性

- 与查询化合物在结构上相关的 3H-喹唑啉-4-酮的衍生物,对各种病原菌和真菌表现出显着的抗菌活性。这意味着此类化合物在开发新的抗菌剂中具有潜在用途 (HurmathUnnissa 和 Reddy,2012)。

在人组胺 H4 受体活性中的作用

- 与所讨论化合物密切相关的喹唑啉磺酰胺已被探索为人类组胺 H4 受体的反向激动剂。这些发现表明在治疗炎症性疾病中具有潜在应用 (Smits 等人,2010)。

在中枢神经系统药物中的应用

- 已经合成并研究了喹唑啉的 N-甲基哌嗪基取代衍生物的受体结合谱,表明作为中枢神经系统药物的潜在应用 (Mokrosz 等人,1996)。

作用机制

未来方向

属性

IUPAC Name |

2-[(4-methylphenyl)methylsulfanyl]-4-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4S/c1-16-7-9-17(10-8-16)15-26-21-22-19-6-4-3-5-18(19)20(23-21)25-13-11-24(2)12-14-25/h7-10H,3-6,11-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDHXXRFYFFMOCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC3=C(CCCC3)C(=N2)N4CCN(CC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1,3-dimethyl-7-(2-methylpropyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(2-methoxyethyl)acetamide](/img/structure/B3007413.png)

![5,5-Dimethyl-1,2,4,5-tetrahydrospiro[benzo[c]azepine-3,1'-cyclohexane] hydrochloride](/img/structure/B3007415.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B3007418.png)

![N-[2-[4-Cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B3007421.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide](/img/structure/B3007426.png)